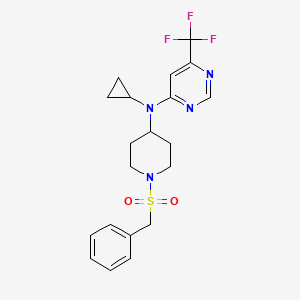

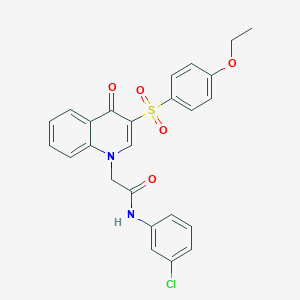

![molecular formula C21H17FN6O3S B2515176 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-85-9](/img/structure/B2515176.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to be a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities. The structure suggests that it may have potential pharmacological properties, possibly related to the anticonvulsant activity observed in similar compounds. The presence of a 2-fluorobenzyl group and a triazolopyrimidine core is reminiscent of the structures studied in the provided papers, which have been synthesized and evaluated for various biological activities, including anticonvulsant and inotropic effects .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported, where analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine were created to explore anticonvulsant activities . These analogues were synthesized by modifying the imidazole ring, which is a common strategy to alter the biological properties of a compound. Although the exact synthesis of the compound is not detailed, similar synthetic routes could be employed, involving the construction of the triazolopyrimidine core followed by the introduction of the benzo[d][1,3]dioxol-5-ylmethyl group and the acetamide moiety.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is crucial for their biological activity. The electrostatic isopotential maps of these compounds have been calculated and found to be distinctly different, which may influence their interaction with biological targets . The presence of the fluorobenzyl group could affect the compound's lipophilicity and electronic distribution, potentially enhancing its ability to cross biological membranes and interact with specific receptors or enzymes.

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives can be influenced by the substituents on the core structure. The acetamide group, in particular, has been explored for its role in binding to the Peripheral Benzodiazepine Receptor (PBR), with various substituents at the 3-position being investigated for their effects on binding affinity . The benzo[d][1,3]dioxol-5-ylmethyl group could also participate in chemical reactions, potentially affecting the overall reactivity and stability of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives, such as pKa and lipophilicity, are important determinants of their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These properties are not solely determined by the core structure but are also significantly influenced by the nature of the substituents. For instance, the introduction of a fluorine atom can increase the compound's lipophilicity, which may affect its ability to penetrate the central nervous system, a desirable feature for anticonvulsant drugs . The acetamide moiety and the benzo[d][1,3]dioxol-5-ylmethyl group could also contribute to the solubility and stability of the compound, impacting its overall pharmacological profile.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation of Heterocyclic Compounds

- Research has explored the synthesis of various heterocycles incorporating thiadiazole moieties, aiming to assess their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This work highlights the diverse chemical reactions employed to generate novel compounds with potential applications in agriculture and pest management (Fadda et al., 2017).

Anticonvulsant and Neuroprotective Agents

- Studies have synthesized novel benzothiazole derivatives to evaluate their anticonvulsant activity. These compounds were tested for their efficacy in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests, showing promise as potential treatments for epilepsy with specific compounds exhibiting significant potency (Liu et al., 2016).

Adenosine Receptor Affinity

- The affinity of amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines towards adenosine receptors has been investigated, revealing compounds with significant selectivity and affinity for the A1 receptor subtype. This research underlines the potential therapeutic applications of these compounds in disorders related to adenosine receptor dysregulation (Betti et al., 1999).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN6O3S/c22-15-4-2-1-3-14(15)9-28-20-19(26-27-28)21(25-11-24-20)32-10-18(29)23-8-13-5-6-16-17(7-13)31-12-30-16/h1-7,11H,8-10,12H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIWTDNURQTAAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

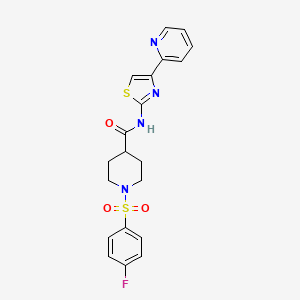

![[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2515093.png)

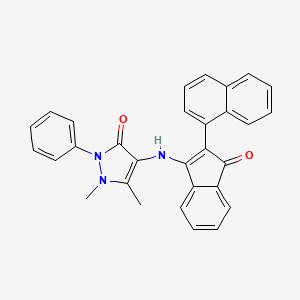

![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)

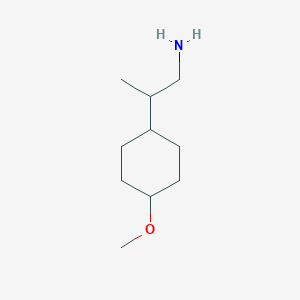

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515105.png)

![2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile](/img/structure/B2515106.png)

![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)

![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)